molecular formula C21H25NO7 B4896742 N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine

Cat. No. B4896742
M. Wt: 403.4 g/mol
InChI Key: PIZUITNWZVNXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine, also known as DOM or STP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine involves its binding to the serotonin 2A receptor and activating it. This results in the modulation of several neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. It has been suggested that the activation of the serotonin 2A receptor by this compound may be responsible for its psychedelic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may be responsible for its mood-enhancing and cognitive effects. It has also been shown to increase heart rate and blood pressure, which may be responsible for its cardiovascular effects.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine has several advantages for lab experiments. It is a potent and selective agonist at the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations for lab experiments. It is a Schedule I controlled substance, which makes it difficult to obtain and use for research purposes. It also has several psychedelic effects, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine. One direction is to study its effects on other serotonin receptors, including the 5-HT1A, 5-HT2B, and 5-HT2C receptors. Another direction is to study its effects on other neurotransmitter systems, including the GABA and opioid systems. It may also be useful to study the effects of this compound in animal models of psychiatric disorders, such as depression and anxiety. Finally, it may be useful to develop new analogs of this compound with improved selectivity and potency for the serotonin 2A receptor.
Conclusion
This compound is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a potent agonist at the serotonin 2A receptor and has several biochemical and physiological effects. It has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of this compound, including the study of its effects on other serotonin receptors and neurotransmitter systems, as well as the development of new analogs with improved selectivity and potency.

Synthesis Methods

The synthesis of N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine involves several steps. The first step is the protection of the hydroxyl group on the tyrosine molecule using a suitable protecting group. The protected tyrosine is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. The Schiff base is then reduced using a reducing agent to form the desired product, this compound.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine has been used in scientific research to study its mechanism of action and physiological effects. It has been found to act as a potent agonist at the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other serotonin receptors, including the 5-HT1A, 5-HT2B, and 5-HT2C receptors.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-26-16-7-5-13(10-18(16)28-3)9-15(21(24)25)22-20(23)12-14-6-8-17(27-2)19(11-14)29-4/h5-8,10-11,15H,9,12H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZUITNWZVNXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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